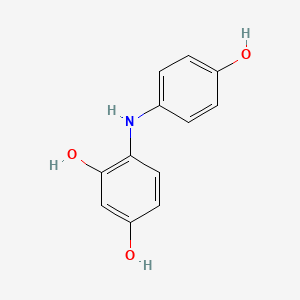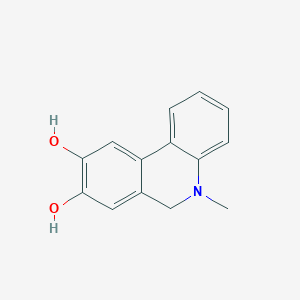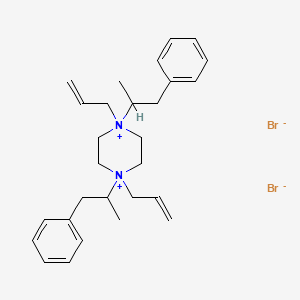
Sucrose-6'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose 6’-monophosphate dipotassium salt is a specialized derivative of sucrose, a common disaccharide composed of glucose and fructoseIt is primarily used in enzymology and carbohydrate metabolism studies due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 6’-monophosphate dipotassium salt typically involves the phosphorylation of sucrose. This process can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation at the 6’ position of the sucrose molecule .
Industrial Production Methods
Industrial production of sucrose 6’-monophosphate dipotassium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through crystallization or chromatography techniques to remove any impurities and achieve the desired quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose 6’-monophosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or other functional groups within the molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized sucrose compounds .
Applications De Recherche Scientifique
Sucrose 6’-monophosphate dipotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in studies of phosphorylation processes and enzyme kinetics.
Biology: Investigates carbohydrate metabolism and sugar transport mechanisms in plants and microbes.
Medicine: Explores potential therapeutic applications related to metabolic regulation and energy conversion.
Industry: Utilized in the production of bioenergy and biotechnological applications
Mécanisme D'action
The mechanism of action of sucrose 6’-monophosphate dipotassium salt involves its role as a substrate for specific kinases and phosphorylases. These enzymes catalyze the transfer of phosphate groups, facilitating various biochemical pathways. The compound’s structure allows it to interact with molecular targets involved in carbohydrate metabolism, energy storage, and utilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trehalose 6-phosphate dipotassium salt
- Uridine 5’-diphosphoglucose disodium salt
- D-Xylulose 5-phosphate lithium salt
Uniqueness
Sucrose 6’-monophosphate dipotassium salt is unique due to its specific phosphorylation at the 6’ position, which distinguishes it from other phosphorylated sugars. This unique structure provides distinct reactivity and applications in various scientific fields .
Propriétés
Formule moléculaire |
C12H21K2O14P |
|---|---|
Poids moléculaire |
498.46 g/mol |
Nom IUPAC |
dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
Clé InChI |
UHZPGUJRJZXGCI-HCJAYUHRSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)



![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


